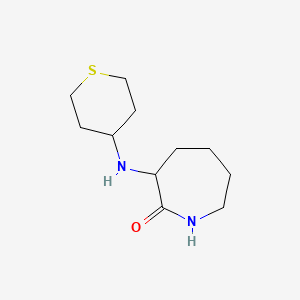![molecular formula C16H19N3O B7557347 N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMP is a synthetic compound that was first developed in the early 2000s, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide is not fully understood, but it is thought to involve the binding of the compound to specific biomolecules within cells. This binding leads to changes in the fluorescence properties of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide, allowing it to be used as a probe for imaging these biomolecules.
Biochemical and Physiological Effects:
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in vitro, including the ability to inhibit the activity of certain enzymes and modulate the function of certain ion channels. However, the specific effects of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide on biological systems in vivo are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide in lab experiments is its high selectivity for certain biomolecules, which allows for precise imaging and analysis of these targets. However, one limitation of using N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide is its relatively low fluorescence intensity, which can make it difficult to detect in certain biological systems.
Future Directions
There are several potential future directions for research on N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide. One area of interest is the development of more potent and selective analogs of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide for use in biological imaging and other applications. Another area of interest is the investigation of the potential therapeutic applications of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide and related compounds, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively bind to certain biomolecules makes it a useful tool for imaging and analyzing biological systems, and its potential therapeutic applications make it an area of interest for future research.
Synthesis Methods
The synthesis of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide involves several steps, including the reaction of 4-methyl-3-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form 4-methyl-3-(pyridin-4-ylmethyl)nitrobenzene. This compound is then reduced using palladium on carbon and hydrogen gas to form 4-methyl-3-(pyridin-4-ylmethyl)aniline. Finally, this compound is reacted with propanoyl chloride to form N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide.
Scientific Research Applications
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been its potential as a fluorescent probe for imaging biological systems. N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying their localization and function within cells.
properties
IUPAC Name |
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-16(20)19-14-5-4-12(2)15(10-14)18-11-13-6-8-17-9-7-13/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVVMQMIUPOKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
